2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid - 477846-85-8

2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid

Catalog Number: EVT-2950424
CAS Number: 477846-85-8
Molecular Formula: C15H13FO3
Molecular Weight: 260.264
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid, also known as Flurbiprofen, is a synthetic organic compound belonging to the class of 2-arylpropionic acids. It is not found naturally. In scientific research, it serves as a valuable tool due to its diverse biological activities, primarily as an inhibitor of enzymes like cyclooxygenase (COX) and gamma-secretase. [, , ]

Synthesis Analysis
  • Coupling: Palladium-catalyzed Suzuki coupling reaction of 4-bromo-2-fluorophenol with 4-formylphenylboronic acid, yielding 4'-(2-fluoro-4-hydroxyphenyl)[1,1'-biphenyl]-4-carbaldehyde. []
  • Alkylation: Reacting the aldehyde product with ethyl 2-bromopropionate in the presence of a base like potassium carbonate. []
  • Hydrolysis: Basic hydrolysis of the ester intermediate to obtain the final product, 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid. []
Molecular Structure Analysis
  • Esterification: Formation of esters by reacting with alcohols in the presence of an acid catalyst, often used for derivatization and improving lipophilicity. []
  • Hydrazide/Hydrazone Formation: Reaction with hydrazine to form hydrazides, further reacted with aldehydes to yield hydrazones, exploring structure-activity relationships and potential biological activities. [, ]
  • Amide Formation: Coupling with amines to generate amides, potentially leading to compounds with improved pharmacokinetic profiles or biological activities. []
Mechanism of Action
  • Cyclooxygenase (COX) Inhibition: Competitively inhibits both COX-1 and COX-2 isoforms, blocking the production of prostaglandins involved in inflammation and pain. []
  • Gamma-Secretase Modulation: Allosterically modulates gamma-secretase activity, reducing the production of amyloid beta (Aβ) peptides implicated in Alzheimer's disease. [, ]
  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: Potently inhibits DHODH, an enzyme involved in pyrimidine biosynthesis, impacting DNA and RNA synthesis and leading to anti-cancer activity. [, ]
Physical and Chemical Properties Analysis
  • Appearance: White to off-white crystalline powder []
  • Solubility: Poorly soluble in water, but readily soluble in organic solvents like ethanol and dimethyl sulfoxide. []
  • Melting Point: Approximately 114-117 °C []
  • pKa: 4.5 (carboxylic acid group) []
Applications
  • Alzheimer's disease: Investigated for its potential to reduce amyloid beta (Aβ) production and mitigate Aβ-induced neuronal toxicity in cellular and animal models of Alzheimer's disease. [, , ]
  • Cancer Research: Studied for its ability to inhibit dihydroorotate dehydrogenase (DHODH), demonstrating promising anti-cancer activity against various cancer cell lines. [, ]
  • Pain and Inflammation: Used as a tool compound to investigate the role of cyclooxygenase (COX) enzymes in pain and inflammation pathways, contributing to the understanding of these processes. []
  • Drug Delivery Systems: Explored as a model drug for developing novel drug delivery systems due to its poor water solubility, aiming to improve its bioavailability and therapeutic efficacy. []
  • Material Science: Utilized as a building block in the synthesis of thermotropic liquid crystalline polymers, investigating the influence of its structure on the properties of the resulting materials. []
Future Directions
  • Developing highly selective enzyme inhibitors: Synthesizing and evaluating novel Flurbiprofen derivatives with enhanced selectivity towards specific enzyme targets, minimizing potential side effects. []
  • Exploring multi-target directed ligands: Designing hybrid molecules incorporating structural features of Flurbiprofen combined with other pharmacophores, targeting multiple pathways involved in complex diseases. []
  • Investigating the therapeutic potential of non-COX and non-gamma-secretase related activities: Further elucidating the role of Flurbiprofen in modulating other biological targets, potentially uncovering novel therapeutic applications. []
  • Developing improved formulations for enhanced delivery: Optimizing drug delivery systems for Flurbiprofen to improve its solubility, bioavailability, and targeted delivery to specific tissues. []

Flurbiprofen

Compound Description: Flurbiprofen, or 2-(2-Fluoro[1,1′-biphenyl]-4-yl)propanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) available commercially. [, , ] It is known to exhibit analgesic and anti-inflammatory properties. [] Research has explored its potential in treating Alzheimer's disease due to its ability to modulate γ-secretase activity and reduce brain β-amyloid pathology. [, ]

1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074)

Compound Description: CHF5074 is a novel γ-secretase modulator that shows promise in reducing brain β-amyloid pathology in Alzheimer's disease. [, ] Unlike some NSAIDs, it lacks anticyclooxygenase (COX) and Notch-interfering activities, potentially reducing peripheral toxicity. [] In vitro studies have demonstrated its ability to reduce Aβ42 and Aβ40 secretion in human neuroglioma cell lines. []

2-[3-[3-[(5-Ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid (LY293111)

Compound Description: LY293111 is an experimental anti-cancer agent. Metabolic studies in rats revealed that it forms long-lived circulating metabolites, primarily phenolic (ether), acyl, and bisglucuronides. [] A portion of LY293111-derived material irreversibly binds to plasma protein, likely due to covalent modification by the acyl glucuronide. []

Relevance: LY293111 and 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid share a common [1,1'-biphenyl] core structure with a fluorine atom at the 4'-position. Notably, LY293111 incorporates an ethyl substituent at the 5-position and a complex propoxy-propylphenoxy-benzoic acid side chain at the 4-position, differentiating it from the target compound. []

Compound Description: NSC 368390 (DuP 785) is a water-soluble, substituted 4-quinolinecarboxylic acid exhibiting anticancer activity. [, ] It acts as a potent inhibitor of dihydroorotate dehydrogenase, an enzyme involved in de novo pyrimidine biosynthesis. [, ] This inhibition disrupts pyrimidine nucleotide production, essential for RNA and DNA synthesis, ultimately leading to tumor cell death. []

Relevance: This compound, while sharing the [1,1'-biphenyl] core with 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid and possessing fluorine atoms at the 2 and 2' positions, significantly differs in its overall structure. It incorporates a quinolinecarboxylic acid moiety fused to the biphenyl system, distinguishing its pharmacological profile from the target compound. [, ]

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423)

Compound Description: DPC 423 displays a complex metabolic profile, undergoing various biotransformations including oxidation, glucuronidation, and glutathione conjugation. [, ] Significantly, it forms unusual glutamate conjugates through a gamma-glutamyltranspeptidase-mediated transfer of glutamate from glutathione to its benzylamine moiety. [] This metabolic pathway potentially influences its pharmacokinetic properties and therapeutic effects. [, ]

Compound Description: These compounds are inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), a key enzyme in cholesterol biosynthesis. [] Their inhibitory activity is significantly enhanced by specific substitutions on the biphenyl moiety, notably chloro or methyl groups at positions 3 and 5 and a fluoro group at position 4'. []

Relevance: These compounds share the [1,1'-biphenyl] core structure with 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid. The research highlighted the importance of specific substitutions on the biphenyl ring for enhancing biological activity. [] Though structurally similar, the presence of a heptenoic acid chain and variations in substitution patterns on the biphenyl group distinguish them from the target compound.

7-(4′-Fluoro-3,3′,5-trimethyl[1,1′-biphenyl]-2-YL)-3-hydroxy-5-OXO-5-13C-heptanoic acid and trans-6-[2-(4′-fluoro−3,3′,5-trimethyl[1,1′-biphenyl]-2-YL)ethyl]-3,4,5,6-tetrahydro-6-13C-4-hydroxy-2H-pyran-2-one

Compound Description: These compounds are potent inhibitors of HMG-CoA reductase. They are designed with a 13C label to enable the study of their interaction with the enzyme using 13C NMR techniques. []

3-((2-Fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1)

Compound Description: 11C-CS1P1 is a radiotracer designed for positron emission tomography (PET) imaging. [] It exhibits high specificity for sphingosine-1-phosphate receptor 1 (S1PR1), a receptor involved in multiple sclerosis and other inflammatory diseases. [] Dosimetry studies in healthy volunteers demonstrated its safety and feasibility for evaluating inflammation in clinical settings. []

4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives

Compound Description: This series of compounds was synthesized and evaluated for analgesic activity. [] The study focused on the importance of the triazole ring system and its substitutions in modulating biological activity. []

N-(3-Bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4)

Compound Description: Flu-AM4 acts as a dual inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), with a preference for COX-2. [] This dual inhibition makes it a potential analgesic agent, and in vivo studies showed its efficacy in models of prolonged and neuropathic pain. []

2-(2-Fluoro-4-((2′-methyl-[1,1′‐biphenyl]‐3‐yl)methoxy)phenoxy)acetic acid (HWL‐088)

Compound Description: HWL‐088 is a potent agonist of the free fatty acid receptor 1 (FFAR1), a target for type 2 diabetes treatment. [] Studies in diabetic mice showed that HWL-088 improves glucolipid metabolism and exhibits additive effects when combined with metformin. []

Relevance: This compound and 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid belong to the same chemical class, both containing a [1,1′-biphenyl] core. [] Notably, HWL-088 is characterized by a fluorine atom at the 2-position and a methyl group at the 2'-position of the biphenyl moiety. It also features a distinct (2-fluoro-4-substituted-phenoxy)acetic acid side chain at the 3-position of the biphenyl unit, setting it apart from the target compound.

3-(4-((4-Fluoro-4′-methyl-[1,1′-biphenyl]-2-yl)methoxy)phenyl)propanoic acid (TUG-891)

Compound Description: TUG-891 is a potent and selective agonist for the long-chain free fatty acid receptor 4 (FFA4/GPR120). [, ] It demonstrates similar signaling properties to α-linolenic acid, an endogenous FFA4 agonist, including stimulation of Ca2+ mobilization, β-arrestin recruitment, and extracellular signal-regulated kinase phosphorylation. [] TUG-891 shows promise in stimulating glucagon-like peptide-1 secretion, enhancing glucose uptake, and inhibiting proinflammatory mediator release. [, ]

3-{2-Fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid (Compound 35)

Compound Description: This phenylpropanoic acid derivative is a potent GPR40 agonist identified during a drug discovery program. [] It exhibits improved cytotoxicity profiles and favorable pharmacokinetic properties compared to earlier lead compounds. [] Compound 35 significantly lowered plasma glucose levels and demonstrated insulinotropic effects in rats with impaired glucose tolerance. []

(S)-2-((3’-Fluoro-4’-(octyloxy)-[1,1’biphenyl]-4-yl)oxy)propanenitrile

Compound Description: This compound was synthesized as a potential chiral dopant for use in ferroelectric liquid crystal displays (FLCDs). [] The design aimed to enhance chemical stability by replacing an ester linkage to the stereogenic center with an ether linkage. []

Relevance: Both this compound and 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid share a [1,1'biphenyl] core and a fluorine substituent on the biphenyl ring. [] The key distinction lies in the substitution pattern and functional groups attached to the biphenyl moiety. The chiral dopant features a fluorine atom at the 3'-position and an octyloxy group at the 4'-position of the biphenyl unit. Additionally, it incorporates a propanenitrile side chain linked to the biphenyl core via an oxygen atom, differentiating it from the target compound.

(RS)‐2‐amino‐3‐(3′‐hydroxy‐5‐(1H‐pyrazol‐4‐yl)‐[1,1′‐biphenyl]‐3‐yl)propanoic acid (7e)

Compound Description: This compound is a diaryl-substituted phenylalanine derivative exhibiting micromolar affinity for AMPA receptors. [] Its selectivity for AMPA receptors over kainate and NMDA receptors makes it a promising lead for developing novel AMPA receptor ligands. []

Compound Description: These compounds, particularly 1a, serve as versatile building blocks for synthesizing silicon-containing drug candidates. [] The boronic acid moiety enables their use in Suzuki-Miyaura coupling reactions for introducing diverse substituents onto the biphenyl scaffold. []

(R)-3′-[[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino]-[1,1′-biphenyl]-3-carboxylic acid (GW427353; solabegron)

Compound Description: Solabegron is a selective β3-adrenergic receptor agonist. [] It effectively relaxes the bladder and increases the micturition reflex threshold in preclinical models, making it a potential therapeutic option for overactive bladder. []

Properties

CAS Number

477846-85-8

Product Name

2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid

IUPAC Name

2-(3-fluoro-4-phenylphenoxy)propanoic acid

Molecular Formula

C15H13FO3

Molecular Weight

260.264

InChI

InChI=1S/C15H13FO3/c1-10(15(17)18)19-12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)

InChI Key

ISOQJJOYRSTBHZ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC(=C(C=C1)C2=CC=CC=C2)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.